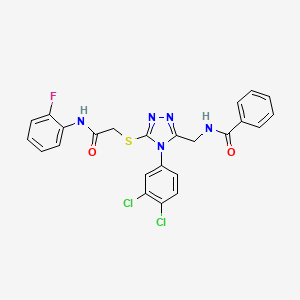

N-((4-(3,4-二氯苯基)-5-((2-((2-氟苯基)氨基)-2-氧代乙基)硫代)-4H-1,2,4-三唑-3-基)甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

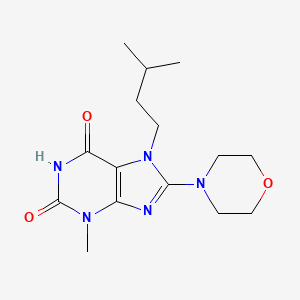

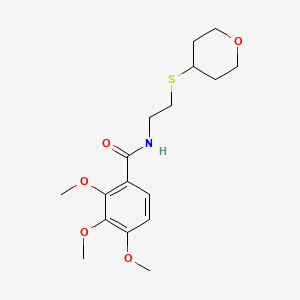

N-((4-(3,4-dichlorophenyl)-5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C24H18Cl2FN5O2S and its molecular weight is 530.4. The purity is usually 95%.

BenchChem offers high-quality N-((4-(3,4-dichlorophenyl)-5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-(3,4-dichlorophenyl)-5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Cancer Treatment

This compound has been used in cancer research, particularly in the treatment of lymphoma . A team at Stanford University designed a new bifunctional molecule based on the mechanism of induced proximity, successfully activating the apoptosis pathway of cancer cells, providing a new strategy for the treatment of lymphoma .

Activation of Apoptosis Pathway

The compound has been used to activate the apoptosis pathway in cancer cells . The researchers synthesized a molecule that binds to BCL6 at one end and to the transcription activation factor BRD4 at the other, effectively activating the apoptosis pathway in cancer cells .

Transcriptional/Epigenetic Inducers of Proximity (TCIP)

The compound is a type of TCIP, a technology that uses small chemical molecules to induce two proteins to approach each other and interact, thereby regulating cellular processes . The researchers synthesized a molecule that forms a complex with BCL6 and BRD4, strongly activating genes that were originally silenced by BCL6, including those involved in the apoptosis pathway .

Downregulation of Oncogenes

The compound has been observed to downregulate the expression of the well-known oncogene MYC . This could potentially provide a new strategy for the treatment of cancers where MYC is overexpressed .

Potential Applications in Regenerative Medicine and Developmental Disorders

The strategy used in the design of this compound could potentially be applied in the treatment of regenerative medicine and developmental disorders . The ability to control gene expression through the use of such compounds could open up new possibilities in these fields .

Synthetic Biology Applications

The compound could potentially be used in synthetic biology applications . By controlling gene expression, it could be used to create new biological systems or modify existing ones .

作用机制

Target of Action

The primary target of this compound is BCL6 , a transcriptional repressor that plays a crucial role in the proliferation of cancer cells . BCL6 is known to suppress the expression of genes involved in cell apoptosis, thereby maintaining the proliferative state of cancer cells .

Mode of Action

The compound acts by inducing proximity between BCL6 and a transcriptional activator BRD4 . One end of the molecule binds to BCL6, while the other end binds to BRD4, effectively bringing these two proteins together . This results in the formation of a complex that strongly activates the expression of genes that were originally silenced by BCL6, including those involved in cell apoptosis .

Biochemical Pathways

The compound affects the cell apoptosis pathway by reactivating the expression of genes involved in this process . By doing so, it effectively triggers the apoptosis of cancer cells . In addition, the compound also downregulates the expression of the oncogene MYC , although the mechanism behind this is still under investigation .

Result of Action

The compound effectively induces apoptosis in cancer cells expressing BCL6, including those resistant to chemotherapy and those with TP53 mutations . This suggests that the compound has the potential to be a new class of anticancer molecules .

Action Environment

属性

IUPAC Name |

N-[[4-(3,4-dichlorophenyl)-5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18Cl2FN5O2S/c25-17-11-10-16(12-18(17)26)32-21(13-28-23(34)15-6-2-1-3-7-15)30-31-24(32)35-14-22(33)29-20-9-5-4-8-19(20)27/h1-12H,13-14H2,(H,28,34)(H,29,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRDAMMKSKZKCGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC(=C(C=C3)Cl)Cl)SCC(=O)NC4=CC=CC=C4F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18Cl2FN5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-(3,4-dichlorophenyl)-5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-dichlorophenyl)-2-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]acetamide](/img/structure/B2384305.png)

![(2Z)-2-methoxyimino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2384306.png)

![1,2-Dihydroxycyclobuta[b]quinoxaline-5-carboxylic acid](/img/structure/B2384318.png)

![2-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,2,4-triazol-1-yl]acetic acid](/img/structure/B2384320.png)

![ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate 6,6-dioxide](/img/structure/B2384324.png)